Merestinib dihydrochloride, also known as LY2801653, is an oral multikinase inhibitor primarily targeting the MET receptor tyrosine kinase. Developed by Eli Lilly and Company, it has shown potential in treating various cancers, particularly those with upregulated MET expression. The compound exhibits both antitumor proliferative and antiangiogenic activities, making it a promising candidate in oncology research .
The synthesis of merestinib dihydrochloride involves several steps, primarily focusing on the construction of its indazole-containing core. A notable method includes an NH4Cl-catalyzed ethoxy ethyl deprotection, optimized for flow chemistry to enhance efficiency and yield. This approach allows for the production of large quantities—over 100 kg—of the compound .
The detailed synthetic route typically involves:
Merestinib dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H22Cl2F2N4O3, with a molecular weight of approximately 466.34 g/mol. The structural representation includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interaction with target proteins .
Merestinib undergoes various chemical reactions during its synthesis:
Merestinib exerts its pharmacological effects primarily through the inhibition of MET signaling pathways. By binding to the active site of the MET receptor, it prevents autophosphorylation and subsequent downstream signaling that leads to tumor growth and angiogenesis.
In preclinical studies, merestinib has demonstrated efficacy against various receptor tyrosine kinases beyond MET, including MST1R (RON), AXL, ROS1, PDGFRA, FLT3, TEK, DDR1, DDR2, MERTK, TRKA, TRKB, and TRKC . This broad spectrum of activity suggests potential applications in treating multiple cancer types.
Analytical techniques such as NMR spectroscopy and mass spectrometry are crucial for characterizing these properties accurately .
Merestinib dihydrochloride is primarily investigated for its application in oncology. Its ability to inhibit MET signaling makes it a candidate for treating:
Clinical trials have highlighted its safety profile and potential efficacy in advanced cancer settings . Furthermore, ongoing research aims to explore its use against other malignancies characterized by aberrant MET signaling.
Merestinib dihydrochloride (chemical name: N-(3-Fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide dihydrochloride) is an orally bioavailable small-molecule kinase inhibitor with the molecular formula C₃₀H₂₄Cl₂F₂N₆O₃ and a molecular weight of 625.45 g/mol [5] [7]. Initially developed by Eli Lilly and Company under the code LY2801653, this compound has emerged as a promising therapeutic agent in oncology due to its unique multi-kinase inhibition profile. The dihydrochloride salt formulation enhances its solubility and bioavailability, making it suitable for oral administration in clinical settings. As a targeted therapy, merestinib dihydrochloride represents a significant advancement in the treatment of malignancies driven by dysregulated kinase signaling pathways, particularly those involving MET, NTRK, and AXL kinases [1] [6].
The development of merestinib dihydrochloride originated from the need to target oncogenic kinases that drive tumor proliferation, survival, and metastasis. The compound entered clinical evaluation with a first-in-human phase I study (NCT01285037) in November 2009, which aimed to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors [1] [4]. This multicenter, nonrandomized, open-label trial employed a six-part design: initial dose escalation (part A) followed by dose-confirmation (part B), and subsequently four expansion cohorts testing merestinib in combination with standard therapies (parts C-F) [1].
The trial enrolled 186 patients with various advanced malignancies, including colorectal cancer, head and neck squamous cell cancer, cholangiocarcinoma, uveal melanoma, and gastric cancer. Pharmacological findings revealed that merestinib dihydrochloride demonstrated dose-dependent exposure with acceptable pharmacokinetic profiles, supporting a recommended phase II dose of 120 mg once daily [1] [4]. Clinically significant activity was observed in cholangiocarcinoma, with one patient achieving a complete response and three others showing partial responses. Additionally, 32% (60/186) of enrolled patients achieved stable disease as their best response, suggesting disease-modifying potential across multiple tumor types [1].
The pharmacological significance of merestinib dihydrochloride extends beyond its direct antitumor effects. Its metabolites (M1 and M2) retain potent kinase inhibitory activity, contributing to its overall therapeutic profile [6]. The drug's development represents a strategic approach in precision oncology, targeting molecularly defined subsets of tumors, particularly those with MET amplification, NTRK fusions, or other kinase-driven alterations [6] [8]. Current clinical investigations include phase II trials in advanced biliary tract cancer (NCT02711553) and solid tumors, reflecting its potential application across diverse oncologic indications [7].
Merestinib dihydrochloride belongs to the structural class of type II ATP-competitive kinase inhibitors characterized by their unique binding mode to the target kinases. Unlike type I inhibitors that target the active conformation of kinases, type II inhibitors like merestinib bind to the inactive DFG-out conformation, forming additional interactions with allosteric sites adjacent to the ATP-binding pocket [6]. This binding mechanism is facilitated by its extended molecular structure featuring multiple aromatic rings and hydrogen bond donors/acceptors that enable interactions with conserved residues in the kinase hinge region and the allosteric pocket [5] [10].
X-ray crystallographic studies of merestinib bound to NTRK1 revealed that the inhibitor forms critical hydrogen bonds with the backbone residues Glu590 and Met592 within the hinge region of the kinase domain. Additionally, the compound's fluorine atoms engage in hydrophobic interactions within the allosteric pocket, contributing to its high binding affinity [6]. This distinctive binding mode results in a slow dissociation rate (Kₒff = 0.00132 min⁻¹) and prolonged target residence time (t₁/₂ = 525 minutes), enabling sustained target inhibition even after systemic clearance [10].
Table 1: Biochemical Inhibition Profile of Merestinib Dihydrochloride Against Key Kinases
Target Kinase | IC₅₀/Ki (nM) | Biological Significance in Cancer |
---|---|---|
MET (c-Met) | Ki = 2 | Hepatocyte growth factor receptor; promotes invasion, metastasis |
AXL | IC₅₀ = 2 | Mediates immune escape and therapy resistance |
MERTK | IC₅₀ = 10 | Regulates tumor microenvironment interactions |
NTRK1 (TRKA) | Kd = 20 | Neurotrophic tyrosine kinase; activated in fusion-positive cancers |
NTRK2 (TRKB) | Kd = 92 | Neurotrophic tyrosine kinase; involved in survival signaling |
NTRK3 (TRKC) | Kd = 54 | Neurotrophic tyrosine kinase; target in secretory carcinomas |
MKNK1/2 | IC₅₀ = 7 | Regulates eIF4E phosphorylation and protein translation |
DDR1 | IC₅₀ = 0.1 | Collagen receptor with roles in metastasis |
DDR2 | IC₅₀ = 7 | Collagen receptor involved in cell migration |
FLT3 | IC₅₀ = 7 | FMS-like tyrosine kinase; mutated in AML |
ROS1 | IC₅₀ = 59.2* | Activated in chromosomal rearrangements in NSCLC |
*Cellular IC₅₀ in S114 cells [5] [6] [10]
The compound demonstrates favorable ADME properties that support its oral bioavailability. Pharmacokinetic studies in preclinical models revealed moderate plasma protein binding, extensive tissue distribution, and metabolism primarily via CYP3A4/5 enzymes, yielding two active metabolites (M1 and M2) that retain kinase inhibitory activity [1] [6]. These metabolites show similar but not identical kinase inhibition profiles to the parent compound, with Kd values of 15 nM (M1) and 120 nM (M2) against NTRK1 [6].
Table 2: Pharmacokinetic Properties of Merestinib Dihydrochloride
Parameter | Value | Significance |
---|---|---|
Oral bioavailability | >50% (preclinical) | Suitable for oral dosing |
Plasma protein binding | Moderate | Balanced tissue distribution |
Primary metabolizing enzymes | CYP3A4/5 | Potential for drug-drug interactions |
Active metabolites | M1, M2 | Contribute to overall pharmacologic activity |
Target residence time (MET) | 525 min | Prolonged target engagement |
TED₅₀ (MET phosphorylation) | 1.2 mg/kg | Highly potent target inhibition |
TED₉₀ (MET phosphorylation) | 7.4 mg/kg | Near-complete inhibition achievable |
[TED: Target Engagement Dose; citation:1] [10]
Merestinib dihydrochloride exerts its antitumor effects through simultaneous inhibition of multiple kinase nodes within cancer signaling networks. Its polypharmacology approach disrupts compensatory pathways that often underlie resistance to single-target agents, providing a broader therapeutic effect across diverse malignancies.
MET/RON Signaling Axis: The MET receptor tyrosine kinase and its paralog RON (MST1R) represent primary targets of merestinib. MET activation triggers the RAS-MAPK cascade, PI3K-AKT-mTOR pathway, and STAT-mediated transcription, collectively promoting cell proliferation, survival, motility, and invasion [1] [8]. In cholangiocarcinoma, approximately 50-70% of cases demonstrate MET overexpression by immunohistochemistry, which correlates with poor prognosis and resistance to standard therapies [1]. Merestinib effectively inhibits MET autophosphorylation in cellular models with IC₅₀ values of 35.2 nM (HGF-stimulated H460 cells) and 59.2 nM (S114 cells) [10]. This inhibition translates to significant antitumor effects in MET-amplified xenografts (MKN45), MET-autocrine models (U-87MG, KP4), and MET-overexpression models (H441) [10].
NTRK Fusion Proteins: Neurotrophic receptor tyrosine kinases (NTRK1/2/3) become potent oncogenic drivers when chromosomal rearrangements create fusion proteins with constitutive kinase activity. Merestinib functions as a type II NTRK inhibitor, binding to the inactive conformation of these kinases [6]. This binding mode is particularly relevant for overcoming acquired resistance to type I inhibitors (entrectinib, larotrectinib) that frequently develops through gatekeeper mutations (NTRK1-G595R) or solvent-front mutations (NTRK1-G667C) [6]. Merestinib retains activity against the G667C mutation due to its allosteric binding mechanism, which remains undisturbed by these acquired mutations. Preclinical studies demonstrated merestinib's efficacy in KM-12 colorectal cancer cells harboring TPM3-NTRK1 fusion, where it inhibited NTRK1 phosphorylation (Y490) and downstream signaling at concentrations as low as 62.5 nM [6].
DDR1/2 and Angiogenesis Pathways: Merestinib potently inhibits discoidin domain receptors DDR1 (IC₅₀ = 0.1 nM) and DDR2 (IC₅₀ = 7 nM), collagen-activated receptor tyrosine kinases that regulate extracellular matrix remodeling, cell migration, and metastatic dissemination [5] [10]. Additionally, the compound targets pro-angiogenic kinases including TEK (TIE2; IC₅₀ = 63 nM), which mediates endothelial cell functions and tumor vascularization [10]. By simultaneously inhibiting VEGFR2 signaling pathways indirectly through AXL inhibition and directly targeting TEK, merestinib disrupts tumor angiogenesis and promotes vascular normalization [1] [10].
MNK-eIF4E Translation Regulation: A unique aspect of merestinib's mechanism is its inhibition of MKNK1/2 kinases (IC₅₀ = 7 nM), which phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209 [5] [6]. This phosphorylation event enhances the translation of malignancy-associated mRNAs with complex 5' UTR structures, including those encoding cyclins, MYC, MMPs, and Bcl-2 family members [6]. In KM-12 colorectal cancer cells, merestinib treatment reduces p-eIF4E levels in a dose-dependent manner, potentially disrupting the synthesis of oncoproteins that drive tumor progression and therapy resistance [6].
The coordinated inhibition of these interconnected pathways positions merestinib dihydrochloride as a multifaceted therapeutic agent capable of simultaneously targeting tumor cell proliferation, survival pathways, angiogenesis, and microenvironment interactions. This broad mechanism of action provides a rational basis for its clinical evaluation in molecularly defined subsets across diverse solid tumors, particularly those with MET dysregulation or NTRK fusions, and in overcoming resistance to first-generation kinase inhibitors.
Table 3: Clinically Relevant Molecular Targets of Merestinib Dihydrochloride
Oncogenic Pathway | Molecular Targets | Relevant Cancer Types |
---|---|---|
MET/RON signaling | MET, MST1R (RON) | Cholangiocarcinoma, gastric cancer, NSCLC |
NTRK fusion signaling | NTRK1, NTRK2, NTRK3 | Colorectal cancer, secretory carcinoma, infantile fibrosarcoma |
Tumor angiogenesis | TEK (TIE2), AXL | Uveal melanoma, solid tumors |
Extracellular matrix remodeling | DDR1, DDR2 | Breast cancer, lung cancer, osteosarcoma |
mRNA translation regulation | MKNK1, MKNK2 | Acute myeloid leukemia, solid tumors |
Survival signaling | FLT3, ROS1 | Acute myeloid leukemia, NSCLC |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9